Zolmitriptan is a member of the triptan class of 5-hydroxytryptamine(5-HT)1B/1D/(1F) receptor agonists used to treat acute migraine. [Sumatriptan] was the first triptan to be developed, but had poor oral bioavailability and lipophilicity. This led to the development of second-generation triptans, including [almotriptan], [eletriptan], [frovatriptan], [naratriptan], [rizatriptan], and zolmitriptan. Triptans can be administered alone or in combination with an NSAID like [naproxen], and represent the current "gold standard" for acute migraine treatment. Zolmitriptan was first approved by the FDA for sale by Zeneca Pharmaceuticals under the trade name Zomig® on November 25, 1997. It is currently available in both tablet and nasal spray forms.
Zolmitriptan is a Serotonin-1b and Serotonin-1d Receptor Agonist. The mechanism of action of zolmitriptan is as a Serotonin 1b Receptor Agonist, and Serotonin 1d Receptor Agonist.
Zolmitriptan is a member of the triptan class of agents with anti-migraine properties. Zolmitriptan selectively binds to and activates serotonin (5-HT) 1B receptors expressed in intracranial arteries and 5-HT 1D receptors located on peripheral trigeminal sensory nerve terminals in the meninges and central terminals in brainstem sensory nuclei. Receptor binding results in constriction of cranial vessels, reduction of vessel pulsation and inhibition of nociceptive transmission, thereby providing relief of migraine headaches. Zolmitriptan may also relieve migraine headaches by inhibition of pro-inflammatory neuropeptide release.
Zolmitriptan is only found in individuals that have used or taken this drug. It is a synthetic tryptamine derivative and appears as a white powder that is readily soluble in water. Zolmitriptan binds with high affinity to human 5-HT1B and 5-HT1D receptors leading to cranial blood vessel constriction. Current theories proposed to explain the etiology of migraine headache suggest that symptoms are due to local cranial vasodilatation and/or to the release of sensory neuropeptides (vasoactive intestinal peptide, substance P and calcitonin gene-related peptide) through nerve endings in the trigeminal system. The therapeutic activity of zolmitriptan for the treatment of migraine headache can most likely be attributed to the agonist effects at the 5HT1B/1D receptors on intracranial blood vessels (including the arterio-venous anastomoses) and sensory nerves of the trigeminal system which result in cranial vessel constriction and inhibition of pro-inflammatory neuropeptide release.
Zolmitriptan
CAS No.: 139264-17-8
Cat. No.: VC20742228
Molecular Formula: C16H21N3O2
Molecular Weight: 287.36 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 139264-17-8 |
---|---|
Molecular Formula | C16H21N3O2 |
Molecular Weight | 287.36 g/mol |
IUPAC Name | (4S)-4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one |
Standard InChI | InChI=1S/C16H21N3O2/c1-19(2)6-5-12-9-17-15-4-3-11(8-14(12)15)7-13-10-21-16(20)18-13/h3-4,8-9,13,17H,5-7,10H2,1-2H3,(H,18,20)/t13-/m0/s1 |
Standard InChI Key | ULSDMUVEXKOYBU-ZDUSSCGKSA-N |
Isomeric SMILES | CN(C)CCC1=CNC2=C1C=C(C=C2)C[C@H]3COC(=O)N3 |
SMILES | CN(C)CCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3 |
Canonical SMILES | CN(C)CCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3 |
Appearance | Solid powder |
Melting Point | 136 |
Pharmacological Mechanism
The therapeutic efficacy of zolmitriptan is attributed to its selective agonist activity at serotonin 5-HT₁B and 5-HT₁D receptors . This selectivity distinguishes triptans from earlier treatments and explains their improved tolerability profile compared to non-selective serotonergic agents.
Pharmacokinetics and Bioavailability
Zolmitriptan demonstrates favorable pharmacokinetic properties that contribute to its clinical utility. The drug has good oral bioavailability of approximately 40%, allowing for effective treatment through convenient oral administration routes .
Absorption and Distribution
After oral administration, zolmitriptan exhibits relatively rapid absorption with significant plasma concentrations typically achieved within one hour. Research indicates that approximately 75-80% of eventual peak concentration (Cmax) is reached within the first hour post-administration . The plasma concentration-time profile often shows multiple peaks in some subjects, with plasma concentrations sustained for up to six hours before entering the elimination phase .
The protein binding of zolmitriptan is approximately 25%, which is relatively low compared to many other medications, potentially reducing the risk of interactions related to protein binding displacement .
Metabolism and Elimination
Excretion occurs predominantly through the urinary route (approximately 65%), with fecal elimination accounting for about 30% of the administered dose .
Clinical Efficacy in Migraine Treatment
Zolmitriptan has demonstrated consistent efficacy in numerous well-designed clinical trials. The drug shows a rapid onset of action, with significant headache relief observed as early as 45 minutes after administration, and efficacy is sustained in most patients who respond at 2 hours .
Efficacy Parameters and Response Rates
In placebo-controlled studies, zolmitriptan significantly outperforms placebo across multiple efficacy parameters. These include:
-
Two-hour headache response rates
-
Pain-free response rates
-
Relief from associated symptoms (nausea, photophobia, phonophobia)
-
Recurrence rates
-
Need for rescue medication
Specifically, in one randomized, double-blind, placebo-controlled study examining the Adhesive Dermally Applied Microarray (ADAM) delivery system for zolmitriptan, the 3.8 mg dose demonstrated superiority over placebo for both pain freedom at 2 hours (41.5% vs. 14.3%, p=0.0001) and freedom from most bothersome symptom at 2 hours (68.3% vs. 42.9%, p=0.0009) .
Efficacy Across Migraine Subtypes
Zolmitriptan has demonstrated effectiveness across various migraine subtypes, including:
-
Migraine with aura
-
Migraine without aura
-
Migraine associated with menses
-
Migraine in patients with poor response to previous therapies
This broad spectrum of efficacy makes zolmitriptan a versatile option in the clinical management of diverse migraine presentations.
Sustained Response and Recurrence Reduction
A significant clinical benefit of zolmitriptan is the sustained nature of its therapeutic effect. Post-hoc analyses from clinical trials have shown substantially higher rates of sustained pain freedom and pain relief compared to placebo. In one study, sustained pain freedom between 2 and 24 hours was observed in 31.7% of patients receiving ADAM zolmitriptan 3.8 mg compared to 9.1% in the placebo group (p=0.001) .
The incidence of recurrent migraine headache is also reduced with zolmitriptan treatment compared to placebo, and the medication has demonstrated efficacy in treating persistent and recurrent migraine headaches .
Comparative Efficacy with Other Triptans
In comparative studies, zolmitriptan has shown efficacy comparable to or better than other medications in the triptan class. For relief of migraine headache, zolmitriptan 5 mg demonstrated similar efficacy to sumatriptan 100 mg for a single attack but generally proved more effective than sumatriptan 25 mg and 50 mg for multiple attacks in single-study comparisons .
Treatment of Multiple Migraine Attacks
Long-term studies indicate that zolmitriptan's efficacy is maintained with repeated administration for multiple migraine attacks over prolonged periods, with no evidence of tachyphylaxis (diminishing response over time). High headache response rates have been consistently reported across all attacks in such studies .
Table 1: Example of Zolmitriptan 3.8 mg ADAM formulation efficacy compared to placebo in a randomized clinical trial
Outcome Measure | Zolmitriptan 3.8 mg (%) | Placebo (%) | p-value |
---|---|---|---|
Pain freedom at 2 hours | 41.5 | 14.3 | 0.0001 |
Freedom from most bothersome symptom at 2 hours | 68.3 | 42.9 | 0.0009 |
Photophobia-free at 2 hours | 71.3 | 41.6 | 0.0003 |
Phonophobia-free at 2 hours | 69.5 | 55.8 | 0.0060 |
Nausea-free at 2 hours | 81.7 | 63.6 | 0.0106 |
Sustained pain freedom 2-24 hours | 31.7 | 9.1 | 0.001 |
Sustained pain freedom 2-48 hours | 26.8 | 9.1 | 0.0035 |
Sustained pain relief 2-24 hours | 68.3 | 37.7 | <0.0001 |
Sustained pain relief 2-48 hours | 63.4 | 32.5 | <0.0001 |
Special Populations and Clinical Considerations
Gender Differences
As noted in the pharmacokinetics section, women tend to have higher plasma concentrations of zolmitriptan than men at equivalent doses. In clinical trials examining the ADAM zolmitriptan formulation, women constituted the majority of study participants (approximately 87.2%), reflecting the higher prevalence of migraine in the female population .
Other Physiological Variables
The demographics of clinical trial participants provide insight into the populations in which zolmitriptan has been studied. In one trial of the ADAM formulation, the mean age of participants was approximately 41.3 years (±11.3), and the majority (74.1%) were white . This demographic information is important to consider when extrapolating efficacy and safety to broader or different populations.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume